Structural Benchmark: Quantified Physicochemical Difference from the Unsubstituted 3-Phenyl Core
The presence of dual methoxy substituents quantitatively alters the lipophilicity and electronic profile of the 3-arylphthalide scaffold relative to the base 3-phenylisobenzofuran-1(3H)-one comparator [1]. This computed difference is a primary filter for drug-likeness and permeability [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 3-Phenylisobenzofuran-1(3H)-one (Estimated XLogP3: ~2.5) |
| Quantified Difference | Estimated Δ ~ +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem data). Comparator XLogP3 is estimated based on a structural analog. |
Why This Matters
A higher XLogP3 value suggests enhanced membrane permeability, which is a critical parameter for a compound being designed to access intracellular targets or cross the blood-brain barrier, influencing its selection over less lipophilic analogs.
- [1] PubChem. (2026). Compound Summary for CID 11425690, 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved May 11, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
